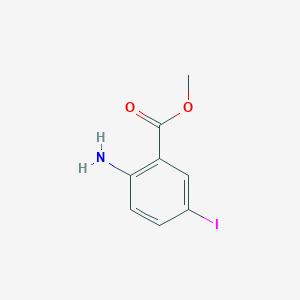

Methyl 2-amino-5-iodobenzoate

Beschreibung

The exact mass of the compound Methyl 2-amino-5-iodobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-amino-5-iodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-5-iodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2-amino-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXVARLKWUFGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357227 | |

| Record name | methyl 2-amino-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77317-55-6 | |

| Record name | Methyl 2-amino-5-iodobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77317-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-amino-5-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-5-iodobenzoate (CAS: 77317-55-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-iodobenzoate is a halogenated aromatic ester that serves as a pivotal building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its unique structural features, particularly the presence of an iodo group, an amino group, and a methyl ester on the benzene ring, make it a versatile reagent for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in medicinal chemistry, with a focus on its role as a key intermediate in the development of targeted cancer therapies. Detailed experimental protocols for its synthesis and subsequent reactions are provided, alongside a discussion of the biological significance of its derivatives.

Chemical and Physical Properties

Methyl 2-amino-5-iodobenzoate is a crystalline solid at room temperature. The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 77317-55-6 | [1][2] |

| Molecular Formula | C₈H₈INO₂ | [1][2] |

| Molecular Weight | 277.06 g/mol | [1][2] |

| Appearance | Cream to pinkish crystalline solid | [2] |

| Melting Point | 85 °C | [1] |

| Boiling Point | 335.9 °C | [1] |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)I)N | [1] |

| InChI | InChI=1S/C8H8INO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3 | [1] |

| Storage | Store at 2°C - 8°C in a well-closed container. | [1] |

Synthesis of Methyl 2-amino-5-iodobenzoate

The synthesis of Methyl 2-amino-5-iodobenzoate is typically achieved through the iodination of methyl anthranilate. This electrophilic aromatic substitution reaction introduces an iodine atom at the para position to the activating amino group.

Experimental Protocol: Iodination of Methyl Anthranilate

This protocol is adapted from established procedures for the iodination of anthranilic acid and related compounds.[3][4]

Materials:

-

Methyl anthranilate

-

Iodine monochloride (ICl) or a mixture of Iodine (I₂) and an oxidizing agent (e.g., hydrogen peroxide, iodic acid)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) for neutralization

-

An appropriate solvent (e.g., water, acetic acid)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and flask for filtration

Procedure:

-

In a round-bottom flask, dissolve methyl anthranilate in a suitable solvent such as dilute hydrochloric acid or acetic acid.

-

Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add a solution of the iodinating agent (e.g., iodine monochloride in hydrochloric acid) to the cooled solution of methyl anthranilate. The addition should be dropwise to control the reaction temperature.

-

After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the mixture with a base solution (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any remaining salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure Methyl 2-amino-5-iodobenzoate.

-

Dry the purified product under vacuum.

Applications in Medicinal Chemistry and Drug Development

Methyl 2-amino-5-iodobenzoate is a valuable building block in medicinal chemistry due to its reactive handles that allow for further molecular elaboration. The amino group can be acylated, alkylated, or transformed into other functional groups, while the iodo group is an excellent participant in cross-coupling reactions.

Intermediate in the Synthesis of PARP Inhibitors

A significant application of Methyl 2-amino-5-iodobenzoate is its use as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[5][6] PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.[7][8][9] The PARP enzyme plays a crucial role in the repair of single-strand DNA breaks.[7][8] By inhibiting PARP, single-strand breaks accumulate and, during DNA replication, lead to double-strand breaks. In cancer cells with defective HRR, these double-strand breaks cannot be repaired, leading to cell death through a mechanism known as synthetic lethality.[8]

Suzuki Coupling Reactions

The iodo-substituent in Methyl 2-amino-5-iodobenzoate makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds and other complex molecular architectures.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol for a Suzuki-Miyaura coupling reaction that can be adapted for Methyl 2-amino-5-iodobenzoate.[10][11][12][13][14]

Materials:

-

Methyl 2-amino-5-iodobenzoate

-

An arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

A suitable ligand (if required by the catalyst)

-

A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

An appropriate solvent system (e.g., toluene/water, dioxane/water, DMF)

-

Schlenk flask or sealed reaction vial

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a Schlenk flask, add Methyl 2-amino-5-iodobenzoate, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

-

Evacuate the flask and backfill with an inert gas (repeat three times).

-

Add the palladium catalyst and ligand (if used) to the flask under the inert atmosphere.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

Methyl 2-amino-5-iodobenzoate is a highly valuable and versatile chemical intermediate. Its utility in the synthesis of complex organic molecules, particularly in the construction of potent pharmaceutical agents like PARP inhibitors, underscores its importance in modern drug discovery and development. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their synthetic endeavors. As the demand for targeted therapeutics continues to grow, the significance of key building blocks such as Methyl 2-amino-5-iodobenzoate in enabling the synthesis of next-generation medicines is set to increase.

References

- 1. Role of PARP Inhibitors in Cancer Biology and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 3. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 2-amino-5-iodobenzoate: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-iodobenzoate is an aromatic organic compound with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, particularly its anticancer properties. The information is curated to support researchers and scientists in leveraging this molecule for their work.

Core Properties

Methyl 2-amino-5-iodobenzoate, also known as 5-Iodoanthranilic acid methyl ester, is a halogenated derivative of methyl anthranilate. Its core physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈INO₂ | [1] |

| Molecular Weight | 277.06 g/mol | [1] |

| CAS Number | 77317-55-6 | [1] |

| Appearance | Light yellow to yellow to orange powder/crystal | [2] |

| Melting Point | 85 °C | [1] |

| Boiling Point | 335.9 °C | [1] |

| SMILES | COC(=O)C1=C(C=CC(=C1)I)N | [1] |

| Storage Conditions | Store at 2°C - 8°C in a tightly sealed container. | [1] |

Synthesis and Purification

The synthesis of Methyl 2-amino-5-iodobenzoate can be achieved through a two-step process: the iodination of 2-aminobenzoic acid followed by esterification.

Experimental Protocol: Synthesis of 2-amino-5-iodobenzoic acid

This protocol is adapted from a patented method for the iodination of 2-aminobenzoic acid.[3][4][5]

Materials:

-

2-aminobenzoic acid

-

Molecular iodine (I₂)

-

30% (w/w) aqueous solution of hydrogen peroxide (H₂O₂)

-

Acetic acid

-

Water

Procedure:

-

In a suitable reaction vessel, prepare a mixture of 2-aminobenzoic acid (1 part by weight) and acetic acid (10-20 parts by weight).

-

Add molecular iodine (approximately 0.5 molar equivalents relative to the 2-aminobenzoic acid).

-

To this stirred mixture, add a 30% aqueous solution of hydrogen peroxide dropwise. The molar ratio of hydrogen peroxide to molecular iodine should be between 1 and 4.

-

Stir the reaction mixture at room temperature (approximately 20°C) for 5 hours.

-

Upon completion, add water to the reaction mixture to precipitate the product.

-

Collect the crystalline 2-amino-5-iodobenzoic acid by filtration.

Experimental Protocol: Esterification to Methyl 2-amino-5-iodobenzoate

This is a general Fischer esterification protocol that can be adapted for this synthesis.

Materials:

-

2-amino-5-iodobenzoic acid

-

Methanol (absolute)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

Suspend the synthesized 2-amino-5-iodobenzoic acid in an excess of absolute methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Partition the residue between an organic solvent (e.g., dichloromethane) and water.

-

Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude Methyl 2-amino-5-iodobenzoate.

-

Further purification can be achieved by recrystallization or column chromatography.

Spectral Data (Reference and Comparative)

¹H and ¹³C NMR Spectroscopy

The expected NMR signals for Methyl 2-amino-5-iodobenzoate can be inferred from its structure and comparison with analogues like 2-amino-5-iodobenzoic acid and methyl 2-amino-5-bromobenzoate.[6][7]

-

¹H NMR: Aromatic protons are expected in the 6.5-8.0 ppm range. The methyl ester protons will appear as a singlet around 3.8-3.9 ppm. The amine protons will likely be a broad singlet.

-

¹³C NMR: The carbonyl carbon of the ester will be significantly downfield (around 165-170 ppm). Aromatic carbons will appear in the 110-150 ppm range. The methyl carbon of the ester will be around 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the functional groups present.[8]

-

N-H stretch: Two bands for the primary amine in the 3300-3500 cm⁻¹ region.

-

C=O stretch: A strong absorption for the ester carbonyl around 1700-1730 cm⁻¹.

-

C-N stretch: In the 1250-1350 cm⁻¹ region.

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch: In the 1000-1300 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 277, corresponding to the molecular weight of the compound. Isotopic peaks corresponding to the presence of iodine would also be expected.

Biological Activity and Mechanism of Action

Methyl 2-amino-5-iodobenzoate has been identified as a molecule with potential applications in cancer therapy and imaging.[1]

Anticancer Activity

The compound has demonstrated potent inhibitory activity against murine melanoma cells.[1] Its anticancer effect is attributed to its ability to bind to DNA and inhibit protein synthesis, ultimately leading to cell death.[1] This mechanism is common among various anticancer agents.

Signaling Pathways

While a specific, detailed signaling pathway for Methyl 2-amino-5-iodobenzoate has not been fully elucidated, its known mechanism of action suggests interference with fundamental cellular processes. The inhibition of protein synthesis can occur at various stages, including initiation, elongation, and termination.[9] DNA binding can lead to the activation of DNA damage response pathways, which can trigger apoptosis.

Experimental Protocols for Biological Assays

A common method to assess the interaction of small molecules with DNA is through techniques like surface plasmon resonance (SPR) or competition dialysis.[10][11]

General Principle of SPR for DNA Binding:

-

Immobilize a DNA sequence of interest onto a sensor chip.

-

Flow a solution containing Methyl 2-amino-5-iodobenzoate over the chip.

-

The binding of the compound to the DNA causes a change in the refractive index at the sensor surface, which is detected in real-time.

-

Kinetic and equilibrium binding constants can be derived from the sensorgram.

In vitro translation (IVT) systems are frequently used to screen for inhibitors of protein synthesis.[12][13]

General Principle of IVT Assay:

-

A cell-free extract (e.g., from HeLa cells) containing the necessary machinery for transcription and translation is used.

-

A reporter gene (e.g., luciferase) is added to the system.

-

Methyl 2-amino-5-iodobenzoate is introduced at various concentrations.

-

The level of protein synthesis is quantified by measuring the reporter signal (e.g., luminescence). A decrease in the signal indicates inhibition of protein synthesis.

Solubility

While specific quantitative solubility data for Methyl 2-amino-5-iodobenzoate is not widely published, its solubility can be predicted based on its structure and the properties of similar molecules. It is expected to have low solubility in water and higher solubility in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and acetone.

Conclusion

Methyl 2-amino-5-iodobenzoate is a promising scaffold for the development of novel therapeutic agents, particularly in oncology. This guide provides a foundational understanding of its properties and synthesis, which can be built upon by further research. The elucidation of its precise mechanism of action and signaling pathways will be crucial for its future development and clinical application.

References

- 1. 2-Amino-5-iodobenzoic acid methyl ester | 77317-55-6 | FA55376 [biosynth.com]

- 2. Methyl 2-Amino-5-iodobenzoate | 77317-55-6 | TCI AMERICA [tcichemicals.com]

- 3. EP1777215B1 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 4. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]

- 5. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 6. 2-Amino-5-iodobenzoic acid(5326-47-6) 13C NMR [m.chemicalbook.com]

- 7. METHYL 2-AMINO-5-BROMOBENZOATE(52727-57-8) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Quantitative Analysis of Small Molecule–Nucleic Acid Interactions with a Biosensor Surface and Surface Plasmon Resonance Detection | Springer Nature Experiments [experiments.springernature.com]

- 11. A Small Molecule – DNA Binding Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. youtube.com [youtube.com]

Synthesis of Methyl 2-amino-5-iodobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-5-iodobenzoate, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is a two-step process commencing with the iodination of 2-aminobenzoic acid to yield 2-amino-5-iodobenzoic acid, followed by the esterification of this intermediate to produce the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Overview of the Synthetic Pathway

The synthesis of Methyl 2-amino-5-iodobenzoate from 2-aminobenzoic acid proceeds through two key transformations:

-

Electrophilic Iodination: Introduction of an iodine atom at the 5-position of the 2-aminobenzoic acid ring. The amino group at the 2-position directs the incoming electrophile to the para-position.

-

Fischer Esterification: Conversion of the carboxylic acid group of 2-amino-5-iodobenzoic acid into a methyl ester using methanol in the presence of an acid catalyst.

Caption: Overall synthetic workflow for Methyl 2-amino-5-iodobenzoate.

Step 1: Iodination of 2-Aminobenzoic Acid

Several methods have been reported for the iodination of 2-aminobenzoic acid to form 2-amino-5-iodobenzoic acid. The choice of method can impact yield, purity, and overall process efficiency.

Method A: Iodination using Iodine Monochloride

This classic method provides high yields of the desired product.

Experimental Protocol:

-

Dissolve 110 g (0.8 mole) of 2-aminobenzoic acid in 1 L of water containing 80 cc of concentrated hydrochloric acid. Cool the solution to 20°C.[1]

-

In a separate beaker, prepare a solution of iodine monochloride by diluting 140 cc of concentrated hydrochloric acid with 500 cc of cold water, adding crushed ice to bring the temperature to 5°C, and then stirring in 131 g (0.8 mole) of iodine monochloride.[1]

-

Rapidly stir the cold iodine monochloride solution into the 2-aminobenzoic acid solution. An immediate precipitate of 2-amino-5-iodobenzoic acid will form, and the temperature will rise to 18–22°C.[1]

-

Stir the mixture for one hour as it warms to room temperature.[1]

-

Filter the precipitate using a Büchner funnel, press it as dry as possible, and wash with three 100-cc portions of cold water.[1]

-

Dry the product at 90–100°C to obtain 185–189 g of crude 2-amino-5-iodobenzoic acid.[1]

-

For purification, the crude acid can be recrystallized from its ammonium salt.[1]

Method B: Iodination using Molecular Iodine and an Oxidizing Agent

This method avoids the use of the highly reactive iodine monochloride and offers an alternative route with good yields. Hydrogen peroxide is a commonly used oxidizing agent.[2][3][4]

Experimental Protocol:

-

To a mixture of 5.00 g (36.4 mmol) of 2-aminobenzoic acid and 100 mL of acetic acid, add 4.63 g (18.2 mmol) of molecular iodine.[2][3]

-

To this mixture, add dropwise 4.12 mL (36.4 mmol) of a 30% by weight aqueous solution of hydrogen peroxide.[2][3]

-

After the reaction is complete, pour the mixture into 400 mL of water.

-

Collect the resulting crystals by filtration to obtain 8.34 g of 2-amino-5-iodobenzoic acid.[2][3]

Quantitative Data for Iodination

| Method | Iodinating Agent | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| A | Iodine Monochloride | - | Water, HCl | 5 to RT | 1 hour | 88-90 | [1] |

| B | Molecular Iodine | Hydrogen Peroxide | Acetic Acid | 50 | 3 hours | ~87 | [2][3] |

| C | Molecular Iodine | Iodic Acid | Acetic Acid | Room Temp | 3 hours | - | [2] |

| D | Iodine in KOH | - | Aqueous KOH | - | - | 72.2 | [2] |

Step 2: Esterification of 2-Amino-5-iodobenzoic Acid

The conversion of 2-amino-5-iodobenzoic acid to its methyl ester is typically achieved through Fischer esterification.

General Experimental Protocol (Fischer Esterification)

While a specific protocol for Methyl 2-amino-5-iodobenzoate is not detailed in the provided search results, a general procedure for the esterification of a similar compound, p-aminobenzoic acid, can be adapted.[5][6]

-

In a round-bottom flask, suspend 2-amino-5-iodobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid dropwise with stirring. A precipitate may form.[5][6]

-

Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water and neutralize with a 10% sodium carbonate solution until the evolution of carbon dioxide ceases and the pH is basic.[5]

-

The precipitated crude Methyl 2-amino-5-iodobenzoate can be collected by vacuum filtration and washed with water.[5]

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Quantitative Data for Esterification

| Reactant | Reagents | Catalyst | Conditions | Product | Yield (%) | Reference |

| 2-Iodobenzoic Acid | Methanol | Sulfuric Acid | 80°C, 2.5 h | Methyl 2-iodobenzoate | 99 | [7] |

| p-Aminobenzoic Acid | Ethanol | Sulfuric Acid | Reflux, 60-75 min | Ethyl p-aminobenzoate (Benzocaine) | - | [6] |

Note: The yields for the esterification of 2-amino-5-iodobenzoic acid are not explicitly stated in the search results and would need to be determined experimentally.

Product Characterization

The final product, Methyl 2-amino-5-iodobenzoate, can be characterized by various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C8H8INO2 | [8] |

| Molecular Weight | 277.06 g/mol | [8] |

| Melting Point | 85 °C | [8] |

| Boiling Point | 335.9 °C | [8] |

| Appearance | - | - |

Logical Relationships in Synthesis

The efficiency of the synthesis is dependent on the successful execution of both the iodination and esterification steps.

Caption: Logical flow from starting material to the final product.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 3. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]

- 4. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 2-iodobenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Amino-5-iodobenzoic acid methyl ester | 77317-55-6 | FA55376 [biosynth.com]

An In-Depth Technical Guide to Methyl 2-amino-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure and properties of Methyl 2-amino-5-iodobenzoate, a compound of significant interest in pharmaceutical and chemical research.

Molecular Identity and Properties

Methyl 2-amino-5-iodobenzoate is an aromatic organic compound.[1] Its structure consists of a benzene ring substituted with an amino group, an iodine atom, and a methyl ester group. This arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[1] The presence of the iodine atom, for instance, makes the molecule amenable to various coupling reactions.[1]

Quantitative Molecular Data

The key quantitative data for Methyl 2-amino-5-iodobenzoate are summarized in the table below for ease of reference.

| Property | Value |

| Molecular Formula | C₈H₈INO₂[1][2][3] |

| Molecular Weight | 277.06 g/mol [1][2][3] |

| CAS Number | 77317-55-6[1][3] |

| Melting Point | 85 °C |

| Boiling Point | 335.9 °C[2] |

Molecular Structure Visualization

The structural formula of Methyl 2-amino-5-iodobenzoate is depicted in the diagram below. The benzene ring forms the core, with the substituents positioned at carbons 1, 2, and 5.

References

Spectroscopic and Physicochemical Characterization of Methyl 5-iodoanthranilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and physicochemical properties of Methyl 5-iodoanthranilate. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted data based on its chemical structure and provides detailed, generalized experimental protocols for obtaining the necessary spectroscopic information. This guide is intended to serve as a valuable resource for researchers synthesizing or working with Methyl 5-iodoanthranilate, enabling them to anticipate spectral features and design appropriate analytical methodologies.

Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₈INO₂ | - |

| Molar Mass | 277.06 g/mol | [1] |

| Density | 1.826 ± 0.06 g/cm³ | [1] |

| Melting Point | 85 °C | [1] |

| Boiling Point | 335.9 ± 32.0 °C | [1] |

| CAS Number | 77317-55-6 | [2] |

| Synonyms | 2-Amino-5-iodobenzoic Acid Methyl Ester, 5-Iodoanthranilic Acid Methyl Ester, Methyl 2-Amino-5-iodobenzoate | [2] |

Expected Spectroscopic Data

The following tables outline the anticipated signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for Methyl 5-iodoanthranilate, based on its molecular structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Expected spectrum recorded in CDCl₃ at 400 MHz.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Ar-H (ortho to -COOCH₃, meta to -I) |

| ~ 7.5 - 7.7 | dd | 1H | Ar-H (meta to -COOCH₃, ortho to -I) |

| ~ 6.6 - 6.8 | d | 1H | Ar-H (ortho to -NH₂, meta to -I) |

| ~ 5.5 - 6.5 | br s | 2H | -NH₂ |

| ~ 3.8 - 3.9 | s | 3H | -COOCH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Expected spectrum recorded in CDCl₃ at 100 MHz.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167 - 169 | -C OOCH₃ (Carbonyl) |

| ~ 148 - 150 | C -NH₂ |

| ~ 140 - 142 | C -H (ortho to -COOCH₃) |

| ~ 135 - 137 | C -H (meta to -COOCH₃) |

| ~ 112 - 114 | C -COOCH₃ |

| ~ 110 - 112 | C -H (ortho to -NH₂) |

| ~ 80 - 85 | C -I |

| ~ 51 - 53 | -COOC H₃ |

IR (Infrared) Spectroscopy

Expected spectrum obtained via ATR-FTIR.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1720 - 1700 | Strong | C=O stretch (ester) |

| 1620 - 1580 | Medium | N-H bend (amine) & C=C stretch (aromatic) |

| 1500 - 1400 | Medium | C=C stretch (aromatic) |

| 1300 - 1200 | Strong | C-O stretch (ester) |

| 850 - 800 | Strong | C-H out-of-plane bend (aromatic) |

| ~ 500 | Medium-Weak | C-I stretch |

MS (Mass Spectrometry)

Expected spectrum obtained via Electron Ionization (EI).

| m/z | Interpretation |

| 277 | [M]⁺ (Molecular ion) |

| 246 | [M - OCH₃]⁺ |

| 218 | [M - COOCH₃]⁺ |

| 150 | [M - I]⁺ |

| 120 | [M - I - OCH₃]⁺ |

| 92 | [M - I - COOCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like Methyl 5-iodoanthranilate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should contain a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually lower it into the magnet.

-

Spectrometer Calibration: The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

Acquisition of ¹H Spectrum: A standard one-pulse sequence is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine ¹H spectrum, a relaxation delay of 1-2 seconds and 8-16 scans are usually sufficient.[3]

-

Acquisition of ¹³C Spectrum: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, more scans are required. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 128 to 1024 or more) are typically necessary to obtain a good signal-to-noise ratio.[3]

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. The spectra are then referenced to the internal standard (TMS).

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Procedure:

-

Background Scan: Before analyzing the sample, a background spectrum of the empty, clean ATR crystal is recorded. This is done to subtract any signals from the atmosphere (e.g., CO₂, water vapor) and the instrument itself.[4]

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]

-

Applying Pressure: A pressure clamp is used to press the solid sample firmly and evenly against the crystal. This ensures good contact and maximizes the signal.[4]

-

Sample Scan: The infrared spectrum of the sample is then recorded. The instrument directs a beam of infrared radiation through the ATR crystal, where it undergoes total internal reflection. An evanescent wave penetrates a small distance into the sample at the points of reflection, and the sample absorbs specific frequencies of this wave corresponding to its vibrational modes.[6]

-

Data Collection and Processing: The detector measures the attenuated infrared radiation. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

-

Cleaning: After the measurement, the pressure clamp is released, the sample is removed, and the ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[4][5]

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.

Procedure:

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated under high vacuum to induce volatilization.[7]

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing it to fragment into smaller, charged ions.[8][9]

-

Mass Analysis: The positively charged ions are accelerated by an electric field and then passed through a magnetic or electric field in the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Data Representation: The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% and is called the base peak.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the characterization of a newly synthesized organic compound using the spectroscopic techniques described above.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

- 1. chembk.com [chembk.com]

- 2. calpaclab.com [calpaclab.com]

- 3. books.rsc.org [books.rsc.org]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. agilent.com [agilent.com]

- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Derivatives and Analogues of Methyl 2-amino-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-iodobenzoate, a halogenated anthranilic acid derivative, serves as a versatile scaffold in medicinal chemistry and drug discovery. Its unique structural features, including the presence of an amino group, a methyl ester, and a reactive iodine atom, make it an attractive starting material for the synthesis of a diverse range of bioactive molecules. The iodine atom, in particular, allows for various cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the known derivatives and analogues of Methyl 2-amino-5-iodobenzoate, detailing their synthesis, biological activities, and, where available, their mechanisms of action. All quantitative data is summarized in structured tables for comparative analysis, and key experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of the underlying scientific concepts.

Core Structure and Physicochemical Properties

Methyl 2-amino-5-iodobenzoate is a crystalline solid with the molecular formula C₈H₈INO₂ and a molecular weight of 277.06 g/mol .[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₈INO₂ | [1] |

| Molecular Weight | 277.06 g/mol | [1] |

| CAS Number | 77317-55-6 | [1] |

| Melting Point | 85 °C | [1] |

| Boiling Point | 335.9 °C | [1] |

| SMILES | COC(=O)C1=C(C=CC(=C1)I)N | [1] |

Key Derivatives and Analogues

The structural scaffold of Methyl 2-amino-5-iodobenzoate has been modified at several positions to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The primary modifications include substitutions at the amino group (N-acylation, N-arylation), alterations of the ester group, and replacement or modification of the iodine atom.

Halogenated Analogues

A key class of analogues involves the substitution of the iodine atom with other halogens or the introduction of additional halogen atoms onto the benzene ring. These modifications can significantly impact the compound's physicochemical properties and biological activity.

| Compound Name | Structure | Biological Activity/Application |

| Methyl 2-amino-5-bromobenzoate | Intermediate for synthesis of benzothiazines | |

| Methyl 2-amino-5-chlorobenzoate | Intermediate in the synthesis of various pharmaceuticals | |

| Methyl 2-amino-4-chloro-5-iodobenzoate | Building block for organic synthesis | |

| Methyl 3-amino-5-iodobenzoate | Intermediate in chemical synthesis |

N-Acylated Derivatives

Acylation of the 2-amino group is a common strategy to introduce diverse functional groups and explore their impact on biological activity.

| Compound Name | Structure | Biological Activity/Application |

| Methyl 2-butyramido-5-iodobenzoate | Chemical intermediate | |

| Ethyl 2-(N-acetylamino)-5-glyoxylamido-benzoates | Exhibit cytotoxic potential on MCF-7 and T98G cancer cell lines.[2] |

Synthesis and Experimental Protocols

The synthesis of derivatives of Methyl 2-amino-5-iodobenzoate often involves standard organic chemistry reactions. The presence of the iodine atom makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively.

General Procedure for N-Acetylation of Methyl 2-amino-5-halobenzoates

This protocol describes a general method for the acylation of the amino group, a common step in the derivatization of this scaffold.

To a solution of the respective methyl 2-amino-5-halobenzoate (1.0 eq) in a suitable solvent such as dichloromethane, triethylamine (2.0 eq) and acetyl chloride (1.5 eq) are added at 0 °C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with dichloromethane. The organic layers are combined, dried, and concentrated to yield the N-acetylated product.

Synthesis of 3-Amino-5-halo-2-iodobenzoates

A novel synthetic route to 3-amino-5-halo-2-iodobenzoates has been developed, which are versatile starting materials for pharmaceuticals.[3] The synthesis starts with commercially available 2-aminobenzoates with a halogen at the C5 position.[3]

Experimental Workflow for the Synthesis of 3-Amino-5-halo-2-iodobenzoates

Caption: Synthetic pathway for 3-amino-5-halo-2-iodobenzoates.

Detailed Protocol:

-

Nitration: The starting methyl 2-amino-5-halobenzoate is nitrated at the C3 position to yield methyl 2-amino-5-halo-3-nitrobenzoate.[3]

-

Diazotization and Iodination: The amino group at the C2 position is converted to a diazonium salt using sodium nitrite and sulfuric acid, followed by treatment with potassium iodide to introduce the iodine atom, yielding methyl 5-halo-2-iodo-3-nitrobenzoate.[3]

-

Reduction: The nitro group at the C3 position is then reduced to an amino group to afford the final product, methyl 3-amino-5-halo-2-iodobenzoate.[3] This multi-step synthesis can be performed on a decagram scale.[3]

Biological Activity and Mechanism of Action

Derivatives of Methyl 2-amino-5-iodobenzoate have been investigated for a range of biological activities, most notably as anticancer agents.

Cytotoxic Activity

Several studies have reported the cytotoxic effects of derivatives of this scaffold against various cancer cell lines. For instance, 5-glyoxylamido derivatives of ethyl 2-(N-acetylamino)-5-iodobenzoate have shown promising cytotoxic potential against MCF-7 (breast cancer) and T98G (glioblastoma) cell lines.[2] These compounds were also found to be non-toxic against normal cells (DF-2).[2]

Table of Cytotoxic Activities of Selected Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Ethyl 5-(N-benzylglyoxylamido)-2-(acetylamino)benzoate | MCF-7 | 12.5 | [2] |

| Ethyl 5-(N-benzylglyoxylamido)-2-(acetylamino)benzoate | T98G | 15.2 | [2] |

| Ethyl 5-(N-morpholinoglyoxylamido)-2-(acetylamino)benzoate | MCF-7 | >50 | [2] |

| Ethyl 5-(N-morpholinoglyoxylamido)-2-(acetylamino)benzoate | T98G | >50 | [2] |

Mechanism of Action and Signaling Pathways

While the precise mechanism of action for many derivatives of Methyl 2-amino-5-iodobenzoate is still under investigation, some studies suggest their involvement in key cellular signaling pathways implicated in cancer. The parent compound, Methyl 2-amino-5-iodobenzoate, has been reported to bind to DNA and inhibit protein synthesis, leading to cell death.[1]

Some derivatives have been investigated as inhibitors of specific enzymes, such as kinases, which are crucial regulators of cell signaling. For example, in silico molecular modeling studies have suggested that certain 5-glyoxylamido derivatives of 2-(N-substituted) ethylbenzoates may act as inhibitors of cyclin-dependent kinases 6 and 9 (CDK6 and CDK9).[2] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.

A common signaling pathway implicated in cancer is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[4][5] Small molecule inhibitors targeting this pathway are of significant interest in cancer therapy. While direct evidence for the modulation of this pathway by Methyl 2-amino-5-iodobenzoate derivatives is limited, it represents a plausible mechanism of action for their observed cytotoxic effects.

Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

Methyl 2-amino-5-iodobenzoate and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The versatility of its chemical scaffold allows for the synthesis of a wide range of analogues, enabling detailed structure-activity relationship studies. While current research has demonstrated the cytotoxic potential of several derivatives, further investigations are required to fully elucidate their mechanisms of action and identify specific molecular targets. The continued exploration of this chemical space, coupled with detailed biological evaluations, holds promise for the development of new and effective therapeutic agents.

References

- 1. 2-Amino-5-iodobenzoic acid methyl ester | 77317-55-6 | FA55376 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 5. Targeting the PI3K-Akt-mTOR signaling pathway involved in vasculogenic mimicry promoted by cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of Methyl 2-amino-5-iodobenzoate: A Core Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-5-iodobenzoate has emerged as a pivotal structural motif and a versatile building block in the field of organic synthesis. Its unique trifunctional nature, featuring an amino group, a methyl ester, and an iodine atom on an aromatic scaffold, provides multiple reaction sites for constructing complex molecular architectures. This guide explores the synthesis, key reactions, and diverse applications of this compound, with a particular focus on its role in palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Physicochemical Properties

Methyl 2-amino-5-iodobenzoate is a stable, crystalline solid, whose properties make it a convenient reagent in a variety of synthetic transformations.[1][2] Its key physical and chemical data are summarized below.

| Property | Value |

| CAS Number | 77317-55-6[1][3] |

| Synonyms | 5-Iodoanthranilic acid methyl ester, Methyl 5-iodoanthranilate[1][2][3] |

| Molecular Formula | C₈H₈INO₂[1][3] |

| Molecular Weight | 277.06 g/mol [1][3] |

| Appearance | Cream to light yellow or pinkish crystalline solid/powder[1][2] |

| Melting Point | 80-89 °C[1][3] |

| Boiling Point | 335.9 °C[3] |

| Purity | ≥ 98%[1] |

| Storage | Store at 0-8 °C[1][3] |

Synthesis of Methyl 2-amino-5-iodobenzoate

The synthesis of Methyl 2-amino-5-iodobenzoate can be achieved through multiple routes, typically starting from more readily available precursors like 2-aminobenzoic acid (anthranilic acid) or its methyl ester. A common strategy involves the direct iodination of methyl anthranilate or a two-step process involving the iodination of anthranilic acid followed by esterification.

A plausible synthetic route involves the diazotization of methyl anthranilate, followed by a Sandmeyer-type reaction with a source of iodide.[4]

Experimental Protocol: Synthesis via Diazotization-Substitution

This protocol describes a general procedure for the synthesis of Methyl 2-iodobenzoate from Methyl 2-aminobenzoate, which is a foundational method adaptable for the target molecule.[4]

-

Diazotization: In a reaction vessel, dissolve a measured quantity of methyl anthranilate in an acidic solution (e.g., sulfuric acid in water) and cool the mixture to 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature to form the diazonium salt. The reaction is monitored for completion.

-

Substitution: In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas) will be observed.

-

Allow the reaction to warm to room temperature and stir for several hours until the substitution is complete.

-

Workup and Purification: The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with a solution of sodium thiosulfate to remove excess iodine, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography or recrystallization, to yield pure Methyl 2-amino-5-iodobenzoate.

Core Reactivity and Applications in Organic Synthesis

The synthetic utility of Methyl 2-amino-5-iodobenzoate stems from the reactivity of its aryl iodide group, which readily participates in palladium-catalyzed cross-coupling reactions. This makes it an excellent precursor for creating carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.[1][5]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron species with an organic halide.[6][7] Methyl 2-amino-5-iodobenzoate serves as the aryl halide partner, enabling the introduction of various aryl or vinyl substituents at the 5-position.

| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >85 |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | >90 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | 2-MeTHF | 80 | >92 |

Note: Data is generalized from typical conditions for aryl iodides.

-

Reaction Setup: To a flame-dried flask, add Methyl 2-amino-5-iodobenzoate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., toluene/water mixture).

-

Reaction Execution: Heat the mixture to the specified temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress using TLC or GC/MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds.[8][9][10] Using Methyl 2-amino-5-iodobenzoate, this reaction allows for the synthesis of N-aryl anthranilate derivatives, which are important scaffolds in many biologically active molecules.[11]

| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | >90 |

| Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 110 | >88 |

| Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 80 | >95 |

Note: Data is generalized from typical conditions for aryl iodides.

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 1.5 equiv.).

-

Add Methyl 2-amino-5-iodobenzoate (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

-

Add degassed solvent (e.g., toluene) via syringe.

-

Reaction Execution: Seal the tube and heat the reaction mixture in an oil bath at the required temperature (e.g., 100 °C) with stirring.

-

Workup: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography to yield the N-arylated product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[12][13] This reaction is catalyzed by both palladium and a copper(I) salt.[12] Methyl 2-amino-5-iodobenzoate is an excellent substrate for this transformation.

| Pd Catalyst (mol%) | Cu Source (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | RT to 50 | 85-95 |

| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Et₃N/DMF | DMF | 60 | >90 |

| Pd(dppf)Cl₂ (2) | CuI (3) | Cs₂CO₃ | Dioxane | 80 | >80 |

Note: Data is generalized from typical conditions for aryl iodides.[5]

-

Reaction Setup: Charge a flame-dried Schlenk flask with Methyl 2-amino-5-iodobenzoate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper salt (CuI, 3 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add the solvent (e.g., THF) and the base (e.g., triethylamine), followed by the terminal alkyne (1.2 equiv.) via syringe.

-

Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., room temperature or 50 °C) for the indicated time. Monitor completion by TLC.

-

Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography to yield the desired arylalkyne.

Synthesis of Heterocycles

The ortho-relationship of the amino and methyl ester groups in Methyl 2-amino-5-iodobenzoate (and its derivatives) makes it an ideal precursor for synthesizing fused heterocyclic systems, such as quinazolinones, which are common motifs in pharmacologically active compounds. The reaction typically involves condensation with a suitable one-carbon synthon.

-

Reaction Setup: In a round-bottom flask, combine Methyl 2-amino-5-iodobenzoate (1.0 equiv.) with a cyclizing agent (e.g., formamide or an orthoester, large excess).

-

A catalyst, such as a Lewis acid or a protic acid (e.g., p-toluenesulfonic acid), can be added if required.

-

Reaction Execution: Heat the mixture, often to a high temperature (e.g., 120-160 °C), with stirring. The reaction can be performed neat or in a high-boiling solvent. Microwave irradiation can also be employed to accelerate the reaction.

-

Workup: After completion, cool the reaction mixture. If a solid precipitates, it can be collected by filtration. Alternatively, the mixture can be poured into water to precipitate the crude product.

-

Purification: The crude solid is washed with a suitable solvent (e.g., water, ethanol) and can be further purified by recrystallization or column chromatography to yield the pure heterocyclic product.

Conclusion

Methyl 2-amino-5-iodobenzoate is a highly valuable and versatile building block in organic synthesis. Its three distinct functional groups offer orthogonal reactivity, enabling its use in a wide array of chemical transformations. It serves as a cornerstone for modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, providing efficient routes to complex biaryls, N-aryl amines, and arylalkynes. Furthermore, its inherent structure is primed for the construction of diverse heterocyclic frameworks. These attributes secure its role as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials, making it an indispensable tool for the synthetic chemist.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 2-Amino-5-iodobenzoate | 77317-55-6 | TCI AMERICA [tcichemicals.com]

- 3. 2-Amino-5-iodobenzoic acid methyl ester | 77317-55-6 | FA55376 [biosynth.com]

- 4. CN106608823A - Production technology of methyl 2-iodobenzoate - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. About: Buchwald–Hartwig amination [dbpedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Synonyms for Methyl 2-amino-5-iodobenzoate like 5-Iodoanthranilic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-amino-5-iodobenzoate, a key chemical intermediate in various fields, particularly in pharmaceutical synthesis and materials science. This document details its chemical properties, common synonyms, experimental protocols for its synthesis, and its applications, presenting data in a clear and accessible format for laboratory and research professionals.

Chemical Identity and Synonyms

Methyl 2-amino-5-iodobenzoate is known by several names in the chemical literature and commercial catalogs. Identifying these synonyms is crucial for effective literature searches and procurement.

| Property | Identifier |

| IUPAC Name | Methyl 2-amino-5-iodobenzoate |

| Synonyms | 5-Iodoanthranilic acid methyl ester, Methyl 5-iodoanthranilate, 2-Amino-5-iodobenzoic acid methyl ester, 4-Iodo-2-(methoxycarbonyl)aniline[1][2] |

| CAS Number | 77317-55-6[1][2][3] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of Methyl 2-amino-5-iodobenzoate.

| Property | Value |

| Molecular Formula | C₈H₈INO₂[1][2][3] |

| Molecular Weight | 277.06 g/mol [1][2][3] |

| Appearance | Cream to pinkish crystalline solid[3] |

| Melting Point | 80-89 ºC[3] |

| Boiling Point | 335.9 °C[4] |

| Purity | ≥ 98% (GC)[3] |

| Storage | Store at 0-8 °C[3] |

Synthesis and Experimental Protocols

Methyl 2-amino-5-iodobenzoate is typically synthesized from 2-aminobenzoic acid (anthranilic acid). The process generally involves the iodination of the benzene ring followed by esterification of the carboxylic acid group.

Synthesis of 2-Amino-5-iodobenzoic Acid

A common method for the synthesis of the precursor, 2-amino-5-iodobenzoic acid, involves the direct iodination of 2-aminobenzoic acid in the presence of an oxidizing agent.[5]

Materials:

-

2-aminobenzoic acid

-

Acetic acid

-

Molecular iodine (I₂)

-

30% by weight aqueous solution of hydrogen peroxide (H₂O₂)

Protocol:

-

In a reaction vessel, prepare a mixture of 2-aminobenzoic acid (e.g., 20.00 g, 145.6 mmol), acetic acid (150 ml), and molecular iodine (e.g., 18.51 g, 72.8 mmol).[5]

-

To this mixture, add a 30% by weight aqueous solution of hydrogen peroxide (e.g., 16.53 ml, 145.6 mmol) dropwise.[5]

-

Stir the reaction mixture at 50°C for 1 hour.[5]

-

After the reaction is complete, add the mixture to water (e.g., 200 ml) to precipitate the product.[5]

-

Obtain the crystals of 2-amino-5-iodobenzoic acid by filtration.[5]

Esterification to Methyl 2-amino-5-iodobenzoate

The resulting 2-amino-5-iodobenzoic acid can be converted to its methyl ester via Fischer esterification.

Materials:

-

2-amino-5-iodobenzoic acid

-

Methanol

-

Concentrated sulfuric acid (catalyst)

Protocol:

-

Dissolve 2-amino-5-iodobenzoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, neutralize the excess acid with a base such as sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure Methyl 2-amino-5-iodobenzoate.

Applications in Research and Development

Methyl 2-amino-5-iodobenzoate is a versatile building block in organic synthesis. Its utility is primarily derived from the reactive amino and iodo groups, which can be independently functionalized.

Pharmaceutical Synthesis

This compound serves as a key starting material in the synthesis of various biologically active molecules and pharmaceuticals.[4] The presence of the iodine atom makes it particularly suitable for cross-coupling reactions, which are fundamental in modern drug discovery. For instance, related iodo-benzoate derivatives are crucial intermediates in the synthesis of drugs like Montelukast.[6] The amino group can be acylated, alkylated, or transformed into other functional groups, providing a handle for further molecular elaboration.

Materials Science

In materials science, related iodo-benzoate compounds are used as precursors for novel organic electronic materials and functional polymers.[7] The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions.[8] These reactions allow for the construction of complex conjugated systems, which are essential for materials with specific electronic and optical properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[8]

Conclusion

Methyl 2-amino-5-iodobenzoate is a valuable and versatile chemical intermediate. Its well-defined synthesis and the reactivity of its functional groups make it an important building block for the development of new pharmaceuticals and advanced materials. This guide provides essential technical information to support its effective use in research and development settings.

References

- 1. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 2. scbt.com [scbt.com]

- 3. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Amino-5-iodobenzoic acid methyl ester | 77317-55-6 | FA55376 [biosynth.com]

- 5. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

Solubility profile of Methyl 2-amino-5-iodobenzoate in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Methyl 2-amino-5-iodobenzoate in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide presents a qualitative solubility profile based on the known behavior of structurally similar molecules. It also includes detailed experimental protocols for determining solubility and visual representations of key concepts and workflows.

I. Qualitative Solubility Profile

The solubility of an organic compound is primarily dictated by its polarity and the polarity of the solvent, often summarized by the principle "like dissolves like." Methyl 2-amino-5-iodobenzoate possesses both polar (amino and ester groups) and nonpolar (iodinated benzene ring) characteristics.

Based on the solubility of related compounds, such as methyl 2-aminobenzoate ("slightly soluble" in water and "freely soluble" in alcohol and diethyl ether) and methyl 2-iodobenzoate ("insoluble in water, Soluble in ether, benzene & alcohol"), a qualitative solubility profile for Methyl 2-amino-5-iodobenzoate can be inferred.[1][2] The presence of the large iodine atom is expected to decrease aqueous solubility compared to methyl 2-aminobenzoate.

Table 1: Qualitative Solubility of Methyl 2-amino-5-iodobenzoate in Common Laboratory Solvents

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The amino and ester groups can form hydrogen bonds with protic solvents. However, the large, nonpolar iodinated aromatic ring limits solubility in highly polar water. Solubility is expected to be higher in alcohols compared to water. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute. |

| Nonpolar | Dichloromethane, Chloroform, Toluene, Hexane | Soluble in Halogenated & Aromatic, Sparingly Soluble to Insoluble in Alkanes | The nonpolar aromatic ring interacts favorably with nonpolar solvents. Halogenated and aromatic solvents are generally better solvents for this type of compound than aliphatic hydrocarbons like hexane. |

II. Experimental Protocols for Solubility Determination

The following is a general protocol for qualitatively and semi-quantitatively determining the solubility of a solid compound like Methyl 2-amino-5-iodobenzoate in various solvents.

Objective: To determine the approximate solubility of Methyl 2-amino-5-iodobenzoate in a range of laboratory solvents at a specified temperature (e.g., room temperature).

Materials:

-

Methyl 2-amino-5-iodobenzoate

-

A selection of test solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Graduated pipettes or micropipettes

Procedure:

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Weighing the Solute: Accurately weigh a specific amount of Methyl 2-amino-5-iodobenzoate (e.g., 10 mg) and add it to each labeled test tube.

-

Solvent Addition: Add a measured volume of the corresponding solvent (e.g., 1 mL) to each test tube.

-

Mixing: Cap the test tubes securely and vortex them for a set period (e.g., 1-2 minutes) to ensure thorough mixing and facilitate dissolution.

-

Observation: After mixing, allow the tubes to stand for a short period and visually inspect for any undissolved solid.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Semi-Quantitative Determination (Optional):

-

If the compound is soluble, add another weighed portion of the solute (e.g., another 10 mg) and repeat the mixing process. Continue this until the solution becomes saturated (i.e., solid material remains undissolved).

-

The approximate solubility can then be expressed as the total mass of solute dissolved in the volume of solvent used (e.g., mg/mL).

-

-

Temperature Control: For more precise measurements, conduct the experiment in a temperature-controlled environment, such as a water bath.

-

Documentation: Record all observations, including the mass of the solute, the volume of the solvent, the temperature, and the qualitative or semi-quantitative solubility for each solvent.

III. Visualizations

The following diagrams illustrate the workflow for solubility determination and the guiding principle of "like dissolves like."

References

The Synthesis and Utility of Methyl 2-amino-5-iodobenzoate: A Technical Guide

Introduction

Methyl 2-amino-5-iodobenzoate is a halogenated aromatic compound of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Its utility primarily lies in its role as a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and functional materials. This technical guide provides an in-depth overview of the discovery and history of its parent compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in scientific research.

Historical Context and Discovery

While a specific discovery event for Methyl 2-amino-5-iodobenzoate is not prominently documented, its history is intrinsically linked to the development of iodinated aromatic compounds and the chemistry of its parent molecule, 2-amino-5-iodobenzoic acid (5-iodoanthranilic acid). The parent anthranilic acid was first isolated in the early 19th century by Carl Julius Fritzsche from the degradation of indigo.[1] The subsequent exploration of electrophilic aromatic substitution reactions on the anthranilic acid core led to the synthesis of various halogenated derivatives.

The preparation of 5-iodoanthranilic acid was well-established by the early 20th century. A notable and robust method was published in Organic Syntheses in 1939, detailing the iodination of anthranilic acid using iodine monochloride.[2] This procedure highlights the long-standing availability of the foundational scaffold. The synthesis of the methyl ester, Methyl 2-amino-5-iodobenzoate, would have been a straightforward esterification of this acid, a common derivatization in organic chemistry. Therefore, the "discovery" of the methyl ester is more of a logical extension of the synthesis of its parent acid rather than a singular breakthrough.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of Methyl 2-amino-5-iodobenzoate is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 77317-55-6 | [3][4][5] |

| Molecular Formula | C₈H₈INO₂ | [3][5] |

| Molecular Weight | 277.06 g/mol | [3][5] |

| Melting Point | 85 °C | [5] |

| Boiling Point | 335.9 °C | [5] |

| Appearance | Light yellow to yellow to orange powder/crystal | |

| Solubility | Soluble in common organic solvents like ethyl acetate and methanol. | |

| SMILES | COC(=O)C1=C(C=CC(=C1)I)N | [5] |

Synthesis of Methyl 2-amino-5-iodobenzoate

The synthesis of Methyl 2-amino-5-iodobenzoate can be achieved through two primary routes:

-

Direct iodination of Methyl 2-aminobenzoate.

-

Esterification of 2-amino-5-iodobenzoic acid.

The following sections provide detailed experimental protocols for these methods.

General Synthesis Workflow

The logical flow for the preparation of Methyl 2-amino-5-iodobenzoate is depicted in the following diagram.

Caption: Synthetic pathways to Methyl 2-amino-5-iodobenzoate.

Experimental Protocol: Iodination of Anthranilic Acid

This protocol is adapted from the well-established procedure for the synthesis of 5-iodoanthranilic acid.[2]

Materials:

-

Anthranilic acid

-

Concentrated hydrochloric acid

-

Iodine monochloride

-

Sodium hydrosulfite

-

Ammonia solution

-

Decolorizing carbon

-

Water

-

Ice

Procedure:

-

Dissolution of Anthranilic Acid: In a suitable beaker, dissolve 110 g (0.8 mole) of anthranilic acid in 1 L of water and 80 mL of concentrated hydrochloric acid. Cool the solution to 20°C.

-

Preparation of Iodine Monochloride Solution: In a separate beaker, dilute 140 mL of concentrated hydrochloric acid with 500 mL of cold water. Add crushed ice to bring the temperature to 5°C. With stirring, add 131 g (0.8 mole) of iodine monochloride.

-

Reaction: Rapidly stir the cold iodine monochloride solution into the anthranilic acid solution. 5-Iodoanthranilic acid will precipitate almost immediately.

-

Workup: Stir the mixture for one hour while allowing it to warm to room temperature. Filter the precipitate using a Büchner funnel, press it as dry as possible, and wash with cold water.

-

Purification: The crude 5-iodoanthranilic acid can be purified by recrystallization from its ammonium salt. Suspend the crude acid in hot water and add concentrated ammonia until the solution is complete and slightly basic. Add sodium hydrosulfite in small portions until the color is discharged, followed by decolorizing carbon. Filter the hot solution and precipitate the purified 5-iodoanthranilic acid by the addition of hydrochloric acid until the solution is faintly acid to Congo red.

-

Esterification: The purified 5-iodoanthranilic acid can then be esterified to Methyl 2-amino-5-iodobenzoate using standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid.

Experimental Protocol: Direct Iodination of Methyl Anthranilate

Modern approaches often involve the direct iodination of the ester.

Materials:

-

Methyl 2-aminobenzoate (Methyl Anthranilate)

-

N-Iodosuccinimide (NIS)

-

Acetic acid

-

Ethyl acetate

-